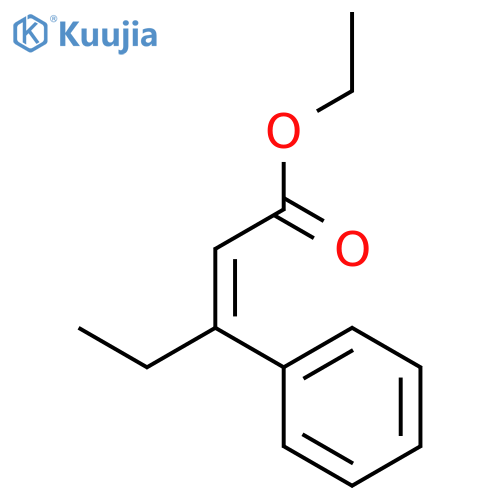Cas no 29743-74-6 (ethyl (2Z)-3-phenylpent-2-enoate)

29743-74-6 structure
商品名:ethyl (2Z)-3-phenylpent-2-enoate
ethyl (2Z)-3-phenylpent-2-enoate 化学的及び物理的性質
名前と識別子
-
- 2-Pentenoic acid, 3-phenyl-, ethyl ester, (Z)-
- ethyl (2Z)-3-phenylpent-2-enoate
- SCHEMBL6524082
- EN300-1460179
- 29743-74-6
-
- インチ: InChI=1S/C13H16O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3/b11-10-
- InChIKey: KUMGWHQGAMTKMB-KHPPLWFESA-N
- ほほえんだ: CCC(=CC(=O)OCC)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 204.11508
- どういたいしつりょう: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
ethyl (2Z)-3-phenylpent-2-enoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1460179-0.25g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 0.25g |
$670.0 | 2023-05-23 | ||
| Enamine | EN300-1460179-10.0g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 10g |
$3131.0 | 2023-05-23 | ||
| Enamine | EN300-1460179-0.05g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-1460179-0.1g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-1460179-250mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 250mg |
$670.0 | 2023-09-29 | ||
| Enamine | EN300-1460179-5000mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-1460179-2500mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 2500mg |
$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1460179-100mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 100mg |
$640.0 | 2023-09-29 | ||
| Enamine | EN300-1460179-10000mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 10000mg |
$3131.0 | 2023-09-29 | ||
| Enamine | EN300-1460179-0.5g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 0.5g |
$699.0 | 2023-05-23 |
ethyl (2Z)-3-phenylpent-2-enoate 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
29743-74-6 (ethyl (2Z)-3-phenylpent-2-enoate) 関連製品
- 945-93-7(Ethyl 3-Phenylbut-2-enoate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
